molecular formula C14H22N2O3 B13716059 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8

Cat. No.: B13716059
M. Wt: 274.38 g/mol
InChI Key: UHWVSEOVJBQKBE-COMRDEPKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves inhibiting the metabolism of fatty acids by blocking mitochondrial long-chain 3-ketoacyl thiolase. This shift from fatty acid oxidation to glucose oxidation optimizes cellular energy processes in cells exposed to hypoxia or ischemia, maintaining intracellular ATP levels and ensuring the normal function of ionic pumps and transmembrane sodium-potassium flow .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

274.38 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2

InChI Key

UHWVSEOVJBQKBE-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Origin of Product

United States

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